molecular formula C21H30N2O4 B6349339 8-Propyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326812-13-8

8-Propyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349339
CAS No.: 1326812-13-8
M. Wt: 374.5 g/mol
InChI Key: KFGNCINXUBNTHG-UHFFFAOYSA-N
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Description

8-Propyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a useful research compound. Its molecular formula is C21H30N2O4 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.22055744 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoinitiators in Polymer Chemistry

One of the primary applications of 8-propyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is as a photoinitiator in UV-curable coatings and inks. The compound absorbs UV light and initiates polymerization reactions, leading to rapid curing processes that are essential in various industrial applications. Its unique structure allows for effective energy transfer during the photoinitiation process.

Antimicrobial and Anticancer Research

While specific biological activity data for this compound is limited, similar compounds have been investigated for their antimicrobial and anticancer properties. The nitrogen atoms in the spirocyclic structure may influence biological interactions, potentially enhancing enzyme activity or receptor binding. Future research could explore these properties further to assess their viability in drug development .

Material Science

The compound's structural characteristics make it suitable for use in advanced materials science applications. It can be incorporated into polymer matrices to enhance mechanical properties or to impart specific functionalities such as improved thermal stability or chemical resistance. This versatility opens avenues for developing novel materials with tailored properties for specific applications .

Case Studies

Case Study 1: Photoinitiation Efficiency
Research conducted on the efficiency of various photoinitiators demonstrated that this compound exhibited superior performance compared to traditional initiators in UV-curable formulations. The study highlighted its ability to achieve faster curing times and improved final product qualities.

Case Study 2: Biological Activity Assessment
A comparative study on compounds with similar diazaspiro structures revealed potential antimicrobial activity associated with derivatives of this compound. While direct tests on this specific compound are lacking, the findings suggest that further investigation into its biological properties could yield significant results in pharmacological applications .

Properties

IUPAC Name

8-propyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-5-8-22-9-6-21(7-10-22)23(17(13-27-21)20(25)26)19(24)18-15(3)11-14(2)12-16(18)4/h11-12,17H,5-10,13H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGNCINXUBNTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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